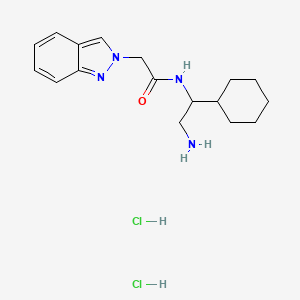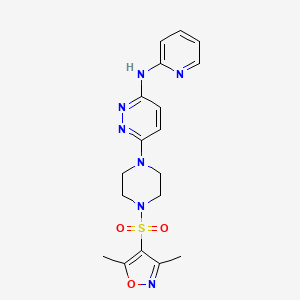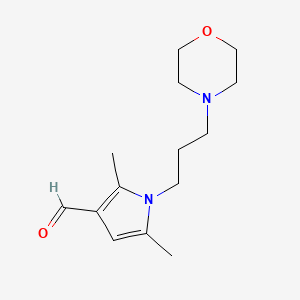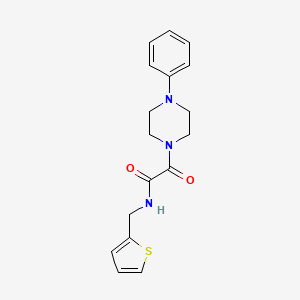
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as CMQP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CMQP belongs to the family of quinoline derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Scientific Research Applications
Anticancer Activity
Compounds similar to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one have been investigated for their potential anticancer properties. A study focusing on quinolinyl acrylate derivatives, which share structural similarities, demonstrated effectiveness against human prostate cancer cells in both in vitro and in vivo settings. The most effective compound in this study reduced the viability of cancer cells, inhibited their adhesion, migration, invasion, and neoangiogenesis, and showed decreased tumor growth in treated animals (Rodrigues et al., 2012).
Structural Analysis for Drug Development
Structural analysis of chalcones derived from 2-chloro-3-formyl-6-methylquinoline provides insights into the correlation between molecular structures and intermolecular interactions, crucial for drug development. This study revealed the non-classical C-H...O/N interactions in the compounds, which are valuable for understanding how such compounds can be used in developing new drugs (Rizvi et al., 2008).
Optimization for Antimalarial and Anticancer Activities
Chemically modified versions of bioactive substances like (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate, a compound related to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, have been optimized for antimalarial and anticancer activities. This optimization process involves evaluating the compounds as inhibitors and testing their cytotoxic activity against human cancer cell lines, demonstrating the potential of these compounds in treating malaria and cancer (Romero et al., 2018).
Luminescence Properties in Organic Light-Emitting Diodes
Homoleptic cyclometalated iridium complexes with thiophene-2-yl)pyridinato ligands, similar to the thiophene component in (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibit high-efficiency red phosphorescence. These properties are valuable for applications in organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in optoelectronic applications (Tsuboyama et al., 2003).
Antimalarial Activity and Quantitative Structure-Activity Relationships
Compounds structurally related to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have shown significant antimalarial activity. Quantitative structure-activity relationship studies of these compounds highlight the importance of certain substituents in enhancing antimalarial potency (Werbel et al., 1986).
Scientific Research Applications of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Anticancer and Antimalarial Potential
- Anticancer Activity : Quinolinyl acrylate derivatives, structurally related to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, have shown potential as anticancer agents. One such compound exhibited significant inhibitory effects on prostate cancer cell lines and reduced tumor growth in vivo, indicating its potential for cancer therapy (Rodrigues et al., 2012).
- Antimalarial Activity : Chemically modified derivatives, similar in structure to the compound , have been optimized for antimalarial and anticancer activities. These compounds showed significant inhibition of β-hematin formation and cytotoxicity against cancer cell lines, suggesting their potential in treating malaria and cancer (Romero et al., 2018).
Drug Development and Structural Analysis
- Structural Insights for Drug Development : The structural analysis of novel chalcones derived from similar quinoline compounds has provided insights into molecular structures and intermolecular interactions. These findings are valuable for drug development, highlighting the importance of non-classical C-H...O/N interactions (Rizvi et al., 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Phosphorescence in OLEDs : Cyclometalated iridium complexes, containing ligands similar to the thiophene component in the compound, have been studied for their luminescence properties. These complexes, exhibiting high-efficiency red phosphorescence, are applicable in organic light-emitting diodes, suggesting potential optoelectronic applications (Tsuboyama et al., 2003).
Antimicrobial and Anti-Inflammatory Properties
- Antibacterial and Antifungal Activities : Related compounds have been evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal organisms. This indicates the potential of such compounds in developing new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
- Anti-Inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory activity with reduced gastro-intestinal toxicity and lipid peroxidation, offering potential in anti-inflammatory drug development (Alam et al., 2011).
Dual Inhibitors of Tuberculosis and Influenza Virus
- Antitubercular and Antiviral Agents : Novel derivatives have been synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showing potent antitubercular and moderate antiviral activities. This dual-inhibitory capability indicates their potential in treating both tuberculosis and influenza (Marvadi et al., 2019).
properties
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPLRBBSDXLSS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)



![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)

![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)

